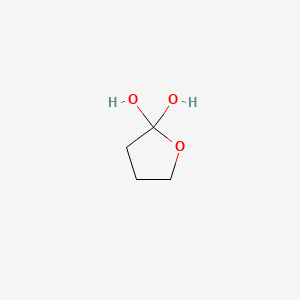

Tetrahydrofurandiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrahydrofurandiol is an organic compound with the molecular formula C4H8O3. It is a cyclic ether and a derivative of tetrahydrofuran, featuring two hydroxyl groups. This compound is known for its versatility and is used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Tetrahydrofurandiol can be synthesized through several methods. One common approach involves the hydrogenation of 5-(hydroxymethyl)furfural (HMF) using a non-noble metal catalyst based on monodispersed cobalt-nickel alloy nanoparticles covered by a thin carbon layer . This method achieves high selectivity and conversion rates in aqueous media.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of HMF. The process is optimized to ensure high yield and purity, making it suitable for large-scale applications.

化学反応の分析

Types of Reactions: Tetrahydrofurandiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: this compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Various catalysts and solvents can be used to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include different derivatives of tetrahydrofuran, such as 2,5-bis-(hydroxymethyl)tetrahydrofuran (BHMTHF) and other substituted tetrahydrofurans .

科学的研究の応用

Solvent Properties

Tetrahydrofuran is primarily used as a solvent due to its ability to dissolve a variety of polar and nonpolar compounds. Its applications include:

- Polyvinyl Chloride (PVC) Solvent : THF is extensively used in the production of PVC and its adhesives, making it crucial in the plastics industry .

- Coatings and Inks : It serves as a solvent in protective coatings, printing inks, and surface coatings due to its excellent solvency power .

- 3D Printing : THF is employed in 3D printing processes, particularly for cleaning and solvent welding printed parts .

Chemical Intermediate

Tetrahydrofuran acts as a key intermediate in the synthesis of various chemicals:

- Polymer Production : It is a precursor to polymers like poly(tetramethylene ether) glycol, which is used in producing elastomeric fibers such as Spandex .

- Pharmaceuticals : THF is utilized in the pharmaceutical industry for Grignard reactions and lithium aluminum hydride reductions, aiding in the synthesis of drugs and other organic compounds .

Environmental Applications

THF has also been investigated for its role in biomass processing:

- Biomass Pretreatment : It aids in the liquefaction and delignification of lignocellulosic biomass, enhancing the production of renewable chemicals and biofuels .

Drug Development

Tetrahydrofuran's unique chemical structure allows it to be incorporated into drug design:

- HIV Protease Inhibitors : Research has shown that THF derivatives can enhance the potency of HIV protease inhibitors, demonstrating significant antiviral activity against multidrug-resistant strains .

Table 1: Structure-Activity Relationship of THF-Based Compounds

| Compound | K_i (nM) | IC_50 (nM) |

|---|---|---|

| 33 | 0.0027 | 0.5 |

| 34 | 0.068 | 19 |

| 35 | 0.005 | 8 |

| 36 | 1.43 | ND |

| 37 | 0.11 | ND |

Biodegradation Studies

Recent studies have identified specific enzymes capable of degrading THF, indicating its potential environmental impact and pathways for bioremediation .

Case Study 1: THF in Biomass Conversion

A study highlighted the effectiveness of THF in enhancing the hydrolysis of biomass components, leading to improved yields of fermentable sugars essential for biofuel production. The use of aqueous THF significantly improved lignin solubilization compared to traditional methods, showcasing its potential in sustainable energy applications .

Case Study 2: Antiviral Activity Enhancement

Research on tetrahydrofuran derivatives showed that modifying the structure could significantly enhance their antiviral properties against HIV-1 protease. The incorporation of THF into drug design led to compounds with improved binding affinity and efficacy against resistant strains .

作用機序

The mechanism of action of tetrahydrofurandiol involves its interaction with specific enzymes and molecular pathways. For example, it has been shown to stimulate the expression of phospholipase A2, lipoxygenase, and cyclooxygenase genes, leading to increased cell proliferation in certain cancer cells . These interactions highlight its potential as a modulator of enzymatic activity and cellular processes.

類似化合物との比較

Tetrahydrofuran: A simpler cyclic ether without hydroxyl groups.

2,5-Bis-(hydroxymethyl)tetrahydrofuran: A derivative with two hydroxyl groups at positions 2 and 5.

5-(Hydroxymethyl)furfural: A precursor used in the synthesis of tetrahydrofurandiol.

Uniqueness: this compound is unique due to its dual hydroxyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in various synthetic and industrial applications .

生物活性

Tetrahydrofurandiol (THF-diol) is a compound derived from tetrahydrofuran (THF), a cyclic ether that has garnered attention due to its biological activities and potential applications in medicinal chemistry. This article explores the biological properties of THF-diol, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its diol functional groups, which enhance its solubility and reactivity compared to THF. The structural formula can be represented as follows:

This structure allows THF-diol to participate in various biochemical interactions, making it a candidate for further pharmacological studies.

Antiviral Properties

Research indicates that THF-diol derivatives exhibit significant antiviral activity. For instance, studies have demonstrated that certain tetrahydrofuran-based compounds can inhibit the activity of HIV-1 protease, a critical enzyme for viral replication. The structure-activity relationship (SAR) of these compounds shows that modifications to the tetrahydrofuran ring can enhance binding affinity and potency against drug-resistant strains of HIV-1.

Table 1: Antiviral Activity of THF-Diol Derivatives

| Compound | K_i (nM) | IC_50 (nM) |

|---|---|---|

| GRL-0519A | 0.014 | 1.4 |

| GRL-0476 | 2.7 | 0.5 |

| Compound 16 | 0.073 | 335 |

The compound GRL-0519A demonstrated a tenfold increase in antiviral activity compared to standard treatments, indicating its potential as a therapeutic agent against multidrug-resistant HIV strains .

Toxicological Profile

While exploring the biological activity of THF-diol, it is crucial to consider its toxicological implications. Studies have shown that exposure to THF can lead to various adverse effects, including hepatotoxicity and reproductive toxicity in animal models. For instance, subchronic inhalation studies revealed significant liver lesions in B6C3F1 mice exposed to THF .

Table 2: Toxicological Findings from THF Studies

| Study Type | Findings |

|---|---|

| Subchronic Inhalation | Liver lesions in B6C3F1 mice |

| Two-Generation Reproductive | Decreased pup body weight gain |

These findings underscore the importance of evaluating the safety profile of THF-diol derivatives before clinical application.

The antiviral mechanisms of THF-diol appear to involve the inhibition of viral proteases, which are essential for the maturation and replication of viruses such as HIV. The binding interactions between THF-diol derivatives and protease enzymes have been elucidated through X-ray crystallography, revealing critical hydrogen-bonding networks that stabilize the inhibitor-enzyme complex .

Moreover, the degradation pathways of THF and its derivatives have been studied in microbial systems, highlighting the role of specific enzymes in metabolizing these compounds. For example, Cupriavidus metallidurans ZM02 has been identified as a strain capable of degrading THF through multicomponent monooxygenases (MOs), which are crucial for environmental bioremediation efforts .

Case Studies

Several case studies have explored the application of THF-diol derivatives in therapeutic settings:

- HIV Treatment : A study on GRL-0519A demonstrated its efficacy against multidrug-resistant HIV strains, showing promising results in vitro.

- Environmental Applications : Research on microbial degradation pathways highlights potential uses for THF-diol in bioremediation strategies targeting water contaminants.

特性

CAS番号 |

50976-18-6 |

|---|---|

分子式 |

C4H8O3 |

分子量 |

104.10 g/mol |

IUPAC名 |

oxolane-2,2-diol |

InChI |

InChI=1S/C4H8O3/c5-4(6)2-1-3-7-4/h5-6H,1-3H2 |

InChIキー |

AEWLBYKVDXKPPN-UHFFFAOYSA-N |

正規SMILES |

C1CC(OC1)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。